molecular formula C17H19FN2O B12083460 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline

Cat. No.: B12083460
M. Wt: 286.34 g/mol
InChI Key: GRCKKHAPVBMKTQ-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is an organic compound that features a fluorobenzyl group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxylated aniline derivative under basic conditions to form the desired ether linkage . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and safety. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer reagents and solvents, along with efficient purification techniques, ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C17H19FN2O/c18-14-5-3-4-13(10-14)12-21-17-11-15(19)6-7-16(17)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9,12,19H2

InChI Key

GRCKKHAPVBMKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC(=CC=C3)F

Origin of Product

United States

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